molecular formula C12H24N2O2 B13329602 tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate

Cat. No.: B13329602
M. Wt: 228.33 g/mol
InChI Key: HMZKADDHLUKDQN-UHFFFAOYSA-N
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Description

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate is an organic compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-methylpiperidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1-carbamimidoylpiperidin-3-yl)methyl)carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Uniqueness

tert-Butyl ((1-methylpiperidin-3-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1-methylpiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-8-10-6-5-7-14(4)9-10/h10H,5-9H2,1-4H3,(H,13,15)

InChI Key

HMZKADDHLUKDQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C

Origin of Product

United States

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